(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate
Brand Name: Vulcanchem
CAS No.: 17083-22-6
VCID: VC17943686
InChI: InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3
SMILES:
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate

CAS No.: 17083-22-6

Cat. No.: VC17943686

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate - 17083-22-6

Specification

CAS No. 17083-22-6
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Standard InChI InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3
Standard InChI Key BCCSSBZYBJTLHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OCC(C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an (S)-configured chiral center at the second carbon, with a tert-butoxy group at the third carbon and a tert-butyl ester at the carboxyl terminus. This configuration is represented by the molecular formula C11H23NO3\text{C}_{11}\text{H}_{23}\text{NO}_3 and a molecular weight of 217.31 g/mol. The stereochemistry is critical for its biological interactions, as enantiomeric purity ensures compatibility with enzymatic systems and receptor binding sites.

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
CAS Number17083-22-6
Molecular Weight217.31 g/mol
SolubilitySoluble in THF, DCM, DMF
Boiling PointNot reported
StabilityStable under acidic conditions

The tert-butyl groups confer steric bulk, enhancing resistance to nucleophilic attack and oxidative degradation during synthesis .

Synthesis and Optimization Strategies

Conventional Synthesis Route

The synthesis begins with L-serine, which undergoes simultaneous protection of its amine and hydroxyl groups using tert-butyl acetate and perchloric acid (HClO4\text{HClO}_4) . The reaction proceeds via the formation of a mixed anhydride intermediate, followed by esterification to yield the final product. Key steps include:

  • Protection of Amine: The amino group of L-serine is protected using di-tert-butyl dicarbonate under basic conditions.

  • Esterification: The carboxyl group is converted to a tert-butyl ester via reaction with tert-butyl alcohol in the presence of a coupling agent .

Optimal conditions (e.g., 0°C for 6 hours) achieve yields exceeding 70%, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .

Scalability and Industrial Relevance

Large-scale production (e.g., 2 g batches) has been demonstrated for tetrapeptide synthesis, underscoring its industrial viability . Challenges such as byproduct formation are mitigated through column chromatography or ionic liquid-mediated purification .

Applications in Peptide Synthesis

Role as a Protecting Group

The compound’s tert-butyl groups enable selective protection of amine functionalities during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, such as premature deprotection or cross-linking, and facilitates the sequential assembly of complex peptides . For example, in the synthesis of TLR2 agonists, it ensures the integrity of lysine residues during coupling reactions .

Case Study: TLR2 Agonist Development

A 2018 study published in RSC Advances detailed the use of (S)-tert-butyl 2-amino-3-tert-butoxypropanoate in synthesizing a tetralysine-based TLR2 agonist . The compound’s stability under basic conditions allowed for efficient deprotection and coupling, resulting in a potent immunomodulatory agent with applications in vaccine adjuvants .

Protecting GroupStability (pH)Deprotection MethodCompatibility
tert-ButylAcidicTrifluoroacetic acidSPPS
BocNeutralAcidolysisSolution-phase
FmocBasicPiperidineSPPS

The tert-butyl group’s acid stability allows for orthogonal deprotection strategies, enhancing synthetic flexibility .

Future Directions and Research Opportunities

Innovations in Synthetic Methodology

Emerging techniques, such as flow chemistry and enzyme-mediated synthesis, could further optimize yield and reduce reliance on hazardous reagents like HClO4\text{HClO}_4 .

Expanding Therapeutic Applications

Ongoing research explores its utility in anticancer peptide-drug conjugates and antimicrobial agents. For instance, its incorporation into cell-penetrating peptides may improve drug delivery systems.

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